(1-bromocyclobutyl)methanol
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Overview
Description
(1-Bromocyclobutyl)methanol is an organic compound with the molecular formula C5H9BrO and a molecular weight of 165.03 g/mol It features a cyclobutane ring substituted with a bromine atom and a hydroxymethyl group
Mechanism of Action
Target of Action
The primary targets of similar compounds, such as benzylic halides, are often involved in nucleophilic substitution reactions . The specific target would depend on the exact structure of the compound and the biological system in which it is introduced.
Mode of Action
Benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation . The bromine atom in “1-Bromo-1-(hydroxymethyl)cyclobutane” could potentially be involved in similar reactions.
Biochemical Pathways
The exact biochemical pathways affected by “1-Bromo-1-(hydroxymethyl)cyclobutane” would depend on its specific biological target. Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are a type of carbon-carbon bond-forming reaction .
Action Environment
The action, efficacy, and stability of “1-Bromo-1-(hydroxymethyl)cyclobutane” could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, the rate of reaction of halogen compounds can be influenced by the difference in electronegativity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-bromocyclobutyl)methanol typically involves the bromination of cyclobutanol. One common method is the reaction of cyclobutanol with hydrobromic acid (HBr) under controlled conditions. The reaction proceeds as follows: [ \text{Cyclobutanol} + \text{HBr} \rightarrow \text{this compound} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (1-Bromocyclobutyl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form cyclobutanol.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form (1-bromocyclobutyl)formaldehyde or (1-bromocyclobutyl)carboxylic acid.
Reduction Reactions: The compound can be reduced to form cyclobutylmethanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Cyclobutanol.
Oxidation: (1-Bromocyclobutyl)formaldehyde, (1-Bromocyclobutyl)carboxylic acid.
Reduction: Cyclobutylmethanol.
Scientific Research Applications
(1-Bromocyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclobutanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(1-Chlorocyclobutyl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: (1-Bromocyclobutyl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(1-bromocyclobutyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-5(4-7)2-1-3-5/h7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJDTFEKCSGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30896-87-8 |
Source
|
Record name | (1-bromocyclobutyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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